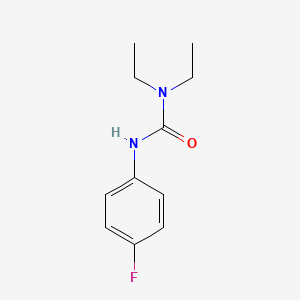

1,1-Diethyl-3-(4-fluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,1-Diethyl-3-(4-fluorophenyl)urea” is a chemical compound with the linear formula C11H15FN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

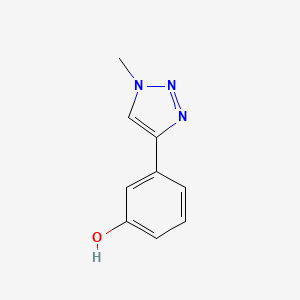

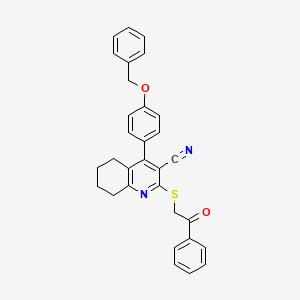

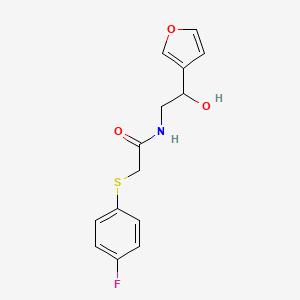

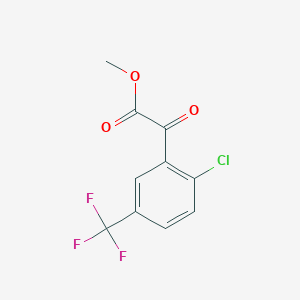

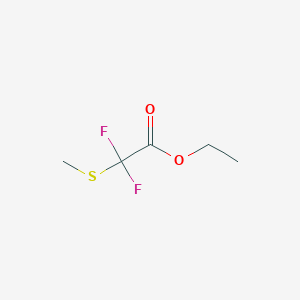

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H15FN2O . The molecular weight of the compound is 210.253 .

Scientific Research Applications

Clastogenicity and SCE Induction

Research by Thust et al. (1980) explored the clastogenicity and sister-chromatid exchange (SCE) induction in Chinese hamster V79-E cells using various nitrosoureas, including 1-methyl-1-nitroso-3-(p-fluorophenyl)urea. This study highlighted the potency of nitroso derivatives, including those related to 1,1-Diethyl-3-(4-fluorophenyl)urea, as clastogens and SCE inducers, thereby providing insights into preventive oncological aspects and the mechanism of aberration kinetics (Thust et al., 1980).

Antimicrobial Activities

Zheng et al. (2010) synthesized N-alkyl substituted urea derivatives, including those with fluoro substituents on phenyl rings, and evaluated their antibacterial and antifungal activities. This research is significant for understanding the antimicrobial potential of compounds related to this compound (Zheng et al., 2010).

Antifungal Activity

A study by Mishra et al. (2000) on the antifungal activity of 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives, including N(1)- and N(3)-(4-fluorophenyl) ureas, revealed significant findings about their effectiveness against fungal pathogens, which is relevant for compounds like this compound (Mishra et al., 2000).

Hydrogen Bonding Studies

Capacci-Daniel et al. (2016) examined the hydrogen bonding properties of urea derivatives, including 1,3-bis(3-fluorophenyl)urea. This research provides insights into the molecular interactions and crystal structure relevant to this compound and its derivatives (Capacci-Daniel et al., 2016).

Radioactive Labeling for Molecular Imaging

Ilovich et al. (2008) conducted research on the formation of fluorine-18 labeled diaryl ureas as VEGFR-2/PDGFR dual inhibitors for molecular imaging in angiogenic processes. This study is pertinent to the field of molecular imaging and the potential use of this compound in this context (Ilovich et al., 2008).

Pesticide Crystal Structure

Jeon et al. (2014) explored the crystal structure of flufenoxuron, a benzoylurea pesticide, which can offer insights into the structure and properties of related compounds like this compound (Jeon et al., 2014).

Safety and Hazards

Future Directions

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .

Properties

IUPAC Name |

1,1-diethyl-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQSZQMTBKCLOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)

![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414190.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)

![ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate](/img/structure/B2414208.png)